phthalic acid

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

phthalic acid can be synthesized through the catalytic oxidation of naphthalene or ortho-xylene to produce phthalic anhydride, which is then hydrolyzed to form this compound. The isotopic labeling is achieved by using carbon-13 labeled precursors in the synthesis process .

Industrial Production Methods

The industrial production of this compound typically involves the oxidation of naphthalene or ortho-xylene using a vanadium pentoxide catalyst. The resulting phthalic anhydride is then hydrolyzed to produce this compound. For the labeled version, carbon-13 labeled precursors are used in the oxidation process .

Análisis De Reacciones Químicas

Types of Reactions

phthalic acid undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form phthalic anhydride.

Reduction: Reduction of this compound can yield phthalide.

Substitution: This compound can undergo substitution reactions to form esters and amides.

Common Reagents and Conditions

Oxidation: Potassium permanganate or potassium dichromate in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Alcohols or amines in the presence of acid catalysts.

Major Products

Oxidation: Phthalic anhydride.

Reduction: Phthalide.

Substitution: Phthalate esters and phthalamides.

Aplicaciones Científicas De Investigación

Industrial Applications

1.1 Plasticizers

Phthalic acid esters (PAEs) are widely used as plasticizers to enhance the flexibility and durability of polyvinyl chloride (PVC) and other polymers. They account for approximately 65% of global plasticizer consumption, primarily in products such as:

- Building materials : Paints, flooring, and sealants.

- Automotive components : Interior upholstery and wiring.

- Consumer goods : Toys, shower curtains, and rain gear .

1.2 Phthalic Anhydride Production

Phthalic anhydride, derived from this compound, is crucial for manufacturing unsaturated polyesters, resins, and dyes. It is produced through the oxidation of naphthalene or o-xylene and is integral in:

- Coatings : Providing durability and resistance to weathering.

- Adhesives : Enhancing bonding properties in various substrates .

Agricultural Applications

This compound is utilized in agrochemicals as a precursor for producing fungicides and insecticides. Its derivatives help improve crop yield by protecting plants from pests and diseases. For example:

- Fungicides : Effective against fungal pathogens affecting crops.

- Insecticides : Targeting specific pests while minimizing harm to beneficial insects .

Pharmaceutical Applications

In the pharmaceutical industry, phthalates derived from this compound are used in drug formulations for controlled release mechanisms. They are found in:

- Gastrointestinal drug coatings : Allowing for targeted delivery of medications.

- Nutritional supplements : Enhancing bioavailability of active ingredients .

Environmental Applications

Recent studies have highlighted the potential of using microorganisms to degrade this compound in contaminated environments. For instance:

- A strain of bacteria (B3) demonstrated a degradation efficiency of 70%, significantly reducing this compound levels in soil and improving plant growth metrics compared to untreated controls .

Case Study 1: Phthalate Degradation in Soil

A pot experiment investigated the impact of this compound on tobacco plants' growth while assessing the effectiveness of bacterial strain B3 in degrading this compound in soil. Results indicated that:

- Tobacco plants treated with this compound exhibited stunted growth.

- The addition of strain B3 improved plant height and biomass, showcasing the potential for bioremediation strategies involving this compound degradation .

Case Study 2: Phthalates in Consumer Products

Research revealed that PAEs are prevalent in various consumer products, raising concerns about potential health risks due to their endocrine-disrupting properties. Regulatory bodies are increasingly scrutinizing their use, particularly in children's toys and medical devices .

Summary Table of Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Plastics | PVC products, toys, building materials | Flexibility, durability |

| Agriculture | Fungicides, insecticides | Improved crop protection |

| Pharmaceuticals | Drug coatings | Controlled release mechanisms |

| Environmental Science | Biodegradation studies | Remediation of contaminated soils |

Mecanismo De Acción

phthalic acid exerts its effects by interacting with various molecular targets and pathways. It can bind to estrogen and progesterone receptors, influencing gene expression and cellular functions. Additionally, it interacts with peroxisome proliferator-activated receptors, which play a role in lipid metabolism and energy homeostasis .

Comparación Con Compuestos Similares

phthalic acid is similar to other this compound derivatives such as:

Isothis compound: Differing in the position of the carboxyl groups on the benzene ring.

Terethis compound: Also differing in the position of the carboxyl groups.

Phthalic Anhydride: The anhydride form of this compound.

Phthalimide: A derivative where the carboxyl groups are converted to an imide.

This compound is unique due to its isotopic labeling, which allows for detailed tracking and analysis in various scientific studies .

Actividad Biológica

Phthalic acid, also known as ortho-phthalic acid, is a di-functional aromatic compound with significant biological activity. It is widely recognized for its role in various biochemical processes and its applications in synthetic organic chemistry. This article delves into the biological activities of this compound, exploring its effects on living organisms, its environmental impact, and its potential therapeutic uses.

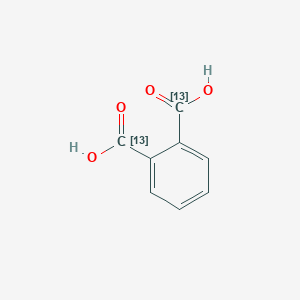

Chemical Structure and Properties

This compound has the chemical formula and consists of two carboxylic acid groups attached to a benzene ring. This structure enables it to participate in various chemical reactions, making it a versatile compound in organic synthesis.

Biological Activity Overview

This compound exhibits a range of biological activities that can be categorized as follows:

- Antimicrobial Activity : this compound and its derivatives have demonstrated antimicrobial properties. Studies indicate that certain phthalate esters (PAEs) possess allelopathic effects, which enhance plant competitiveness against microbial stress .

- Toxicological Effects : Research has shown that this compound can induce liver enlargement and alter serum lipid profiles in animal models. The monoesters of this compound are particularly noted for their toxic effects, including potential endocrine disruption and reproductive toxicity .

- Catalytic Properties : this compound serves as an efficient catalyst in organic synthesis, particularly in the production of bioactive compounds such as dihydropyrimidinones. Its biodegradable nature makes it an environmentally friendly alternative to traditional catalysts .

1. Antimicrobial Properties

A study highlighted the antimicrobial activity of phthalate esters isolated from natural sources, including plants and fungi. These compounds showed significant inhibition against various bacterial strains, suggesting their potential use in developing natural antimicrobial agents .

2. Toxicological Characterization

A comprehensive toxicological assessment revealed that exposure to this compound can lead to various health issues, including liver toxicity and alterations in lipid metabolism. In controlled studies, rats exposed to high doses exhibited significant physiological changes but no acute mortality .

3. Environmental Impact

This compound's presence in the environment raises concerns about its ecological effects. It has been detected in various ecosystems, affecting both terrestrial and aquatic organisms. The compound's ability to disrupt metabolic processes in plants and microorganisms poses risks to biodiversity .

Table 1: Catalytic Activity of this compound in Organic Synthesis

| Entry | This compound (mol %) | Time (min) | Product | Isolated Yields (%) |

|---|---|---|---|---|

| 1 | Catalyst free | 360 | 4a | Not product |

| 2 | 5 | 40 | 4a | 45 |

| 3 | 10 | 25 | 4a | 69 |

| 4 | 15 | 15 | 4a | 85 |

| 5 | 20 | 15 | 4a | 86 |

This table summarizes the catalytic efficiency of this compound under various conditions, indicating its effectiveness as a green catalyst for synthesizing complex organic molecules .

Table 2: Toxicological Effects of this compound on Animal Models

| Study Reference | Exposure Level (mg/kg) | Observed Effects |

|---|---|---|

| Oishi & Hiraga (1982) | Up to 11,400 | Liver enlargement, serum lipid changes |

| Industrial Bio-Test (1958) | Various | No deaths; irritability; recovery within 48 hours |

| Calandra (1975) | Intraperitoneal doses | LD50 values: Mice - 4,200; Rats - 13,000 |

This table outlines key findings from toxicological studies on this compound, highlighting both acute and chronic effects observed in animal models .

Propiedades

IUPAC Name |

phthalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-4H,(H,9,10)(H,11,12)/i7+1,8+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNGIFLGASWRNHJ-BFGUONQLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)[13C](=O)O)[13C](=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10583975 | |

| Record name | Benzene-1,2-(~13~C_2_)dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70838-83-4 | |

| Record name | Benzene-1,2-(~13~C_2_)dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phthalic acid-carboxy-13C2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.